molecular formula C26H23N3O3 B4969998 11-(4-methyl-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-methyl-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4969998
M. Wt: 425.5 g/mol
InChI Key: MBGAFOVYUZEWKC-UHFFFAOYSA-N
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Description

The compound 11-(4-methyl-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepine derivative characterized by a 7-membered diazepine ring fused to two benzene rings. Its structure includes a 4-methyl-3-nitrophenyl substituent at position 11 and a phenyl group at position 2. The nitro group at the meta position of the phenyl ring and the methyl group at the para position are critical for modulating electronic and steric effects, influencing reactivity and binding interactions in pharmacological contexts .

Properties

IUPAC Name

6-(4-methyl-3-nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-16-11-12-18(14-23(16)29(31)32)26-25-22(27-20-9-5-6-10-21(20)28-26)13-19(15-24(25)30)17-7-3-2-4-8-17/h2-12,14,19,26-28H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGAFOVYUZEWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituent at Position 11 Substituent at Position 3 Molecular Weight Key Functional Groups
11-(4-Methyl-3-nitrophenyl)-3-phenyl-diazepinone (Target) 4-Methyl-3-nitrophenyl Phenyl ~419.4* Nitro, Methyl, Benzene
11-(4-Chloro-3-nitrophenyl)-3,3-dimethyl-diazepinone 4-Chloro-3-nitrophenyl 3,3-Dimethyl 397.86 Nitro, Chloro, Dimethyl
11-(4-Methoxyphenyl)-3,3-dimethyl-diazepinone monohydrate 4-Methoxyphenyl 3,3-Dimethyl ~380.4 Methoxy, Dimethyl
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-diazepinone 3,4-Dimethoxyphenyl 3,3-Dimethyl 561.47 Bromobenzoyl, Dimethoxy
3-(2-Chlorophenyl)-10-(3-hydroxypropanoyl)-11-(4-methylphenyl)-diazepinone 4-Methylphenyl 2-Chlorophenyl ~494.9* Chloro, Hydroxypropanoyl, Methyl

*Calculated based on analogous structures.

Pharmacological and Physicochemical Properties

  • Solubility : The nitro and methyl groups in the target compound likely reduce aqueous solubility compared to methoxy-substituted analogs (e.g., ), which benefit from the polar methoxy group.
  • The target compound’s nitro group may enhance binding to GABA receptors, a mechanism observed in structurally related anxiolytics .

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